Cyclomethycaine

Description

Structure

3D Structure

Properties

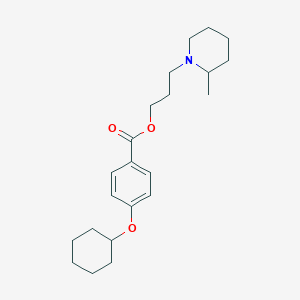

IUPAC Name |

3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO3/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20/h11-14,18,20H,2-10,15-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRNESBGEGGQBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057643 |

Source

|

| Record name | Cyclomethycaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139-62-8 |

Source

|

| Record name | Cyclomethycaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclomethycaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclomethycaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOMETHYCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15E9I74NZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cyclomethycaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of cyclomethycaine hydrochloride, a local anesthetic. The information is intended for researchers, scientists, and professionals involved in drug development and analysis. This document summarizes key chemical data, outlines its synthesis, describes its mechanism of action, and discusses its metabolism and toxicity based on available scientific literature.

Chemical and Physical Properties

Cyclomethycaine hydrochloride is the salt form of the parent compound, cyclomethycaine. The hydrochloride salt is crystalline and has a melting point of approximately 178-180°C.[1][2] Its solubility in water is slightly greater than 1 gram per 100 ml.[1]

Table 1: Chemical Identifiers of Cyclomethycaine and its Hydrochloride Salt

| Identifier | Cyclomethycaine | Cyclomethycaine Hydrochloride |

| IUPAC Name | 3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate[3] | 3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate;hydrochloride[4] |

| CAS Number | 139-62-8[3] | 537-61-1[4] |

| Molecular Formula | C₂₂H₃₃NO₃[3][5] | C₂₂H₃₄ClNO₃[4] |

| Synonyms | Topocaine, Cyclocaine, Surfathesin[3] | Topocaine hydrochloride, Surfacaine hydrochloride[4] |

Table 2: Physicochemical Properties of Cyclomethycaine and its Hydrochloride Salt

| Property | Cyclomethycaine | Cyclomethycaine Hydrochloride |

| Molecular Weight | 359.5 g/mol [3][5] | 396.0 g/mol [4] |

| Melting Point | Not available | 178-180 °C (decomposes)[1][2] |

| Boiling Point | 486.4 ± 25.0 °C (Predicted)[2] | Not available |

| Solubility | Soluble in DMSO[6] | Slightly >1 g/100 ml in water[1] |

| pKa (Predicted) | 9.40 ± 0.10[2] | Not available |

| LogP (Predicted) | 5.2[3] | Not available |

Synthesis and Purification

The synthesis of cyclomethycaine hydrochloride can be achieved through the esterification of p-cyclohexyloxybenzoic acid with 3-(2'-methylpiperidino)-propyl chloride.[2]

Experimental Protocol: Synthesis of Cyclomethycaine Hydrochloride

A detailed experimental protocol for the synthesis of cyclomethycaine hydrochloride has been described in the scientific literature. The following is a summary of the manufacturing process:[2]

-

Reaction Setup: p-Cyclohexyloxybenzoic acid and 3-(2'-methylpiperidino)-propyl chloride are dissolved in dry isopropanol.

-

Reflux: The mixture is refluxed for approximately 12 hours.

-

Solvent Removal: About half of the isopropanol is distilled off.

-

Crystallization: The residual solution is cooled to approximately 0°C to precipitate 3-(2'-methylpiperidino)-propyl p-cyclohexyloxybenzoate hydrochloride as a white crystalline compound.

-

Purification: The precipitate is filtered, washed with ether, and recrystallized from isopropanol.

References

Synthesis of 3-(2-Methylpiperidino)propyl p-Cyclohexyloxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a viable synthetic pathway for 3-(2-methylpiperidino)propyl p-cyclohexyloxybenzoate, a compound also known as Cyclomethycaine. The synthesis involves a three-step process commencing with the preparation of two key intermediates: p-cyclohexyloxybenzoic acid and 3-(2-methylpiperidino)propan-1-ol, followed by their esterification to yield the final product.

Overall Synthesis Pathway

The synthesis of 3-(2-methylpiperidino)propyl p-cyclohexyloxybenzoate is achieved through a convergent synthesis strategy. This involves the independent synthesis of the carboxylic acid and the amino alcohol moieties, which are then combined in a final esterification step.

Figure 1: Overall synthetic pathway for 3-(2-methylpiperidino)propyl p-cyclohexyloxybenzoate.

Experimental Protocols and Data

While specific, published experimental data for this exact synthesis is limited, the following protocols are based on established chemical principles for the reactions involved. Researchers should consider these as a starting point for optimization.

Step 1: Synthesis of p-Cyclohexyloxybenzoic Acid

This step involves the Williamson ether synthesis, where the phenoxide ion of p-hydroxybenzoic acid acts as a nucleophile, attacking the electrophilic carbon of cyclohexyl bromide.

Experimental Workflow:

Figure 2: Experimental workflow for the synthesis of p-cyclohexyloxybenzoic acid.

Protocol:

-

To a solution of p-hydroxybenzoic acid in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K2CO3), in excess.

-

Heat the mixture to a moderate temperature (e.g., 80-100 °C) to facilitate the formation of the phenoxide.

-

Slowly add cyclohexyl bromide to the reaction mixture.

-

Maintain the temperature and stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into water.

-

Acidify the aqueous mixture with a mineral acid like hydrochloric acid (HCl) to precipitate the p-cyclohexyloxybenzoic acid.

-

Collect the solid product by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 3-(2-Methylpiperidino)propan-1-ol

This intermediate is synthesized via a nucleophilic substitution reaction between 2-methylpiperidine and 3-chloro-1-propanol.

Experimental Workflow:

Figure 3: Experimental workflow for the synthesis of 3-(2-methylpiperidino)propan-1-ol.

Protocol:

-

In a reaction vessel, combine 2-methylpiperidine, 3-chloro-1-propanol, and a base such as sodium carbonate (Na2CO3) in a solvent like acetonitrile. The base is used to neutralize the HCl formed during the reaction.

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques like gas chromatography (GC) or TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield pure 3-(2-methylpiperidino)propan-1-ol.

Step 3: Synthesis of 3-(2-Methylpiperidino)propyl p-Cyclohexyloxybenzoate

The final product is obtained by the esterification of p-cyclohexyloxybenzoic acid with 3-(2-methylpiperidino)propan-1-ol. This can be achieved through several methods, including Fischer esterification or using a coupling agent.

Experimental Workflow (Fischer Esterification):

Figure 4: Experimental workflow for the final esterification step.

Protocol (Fischer Esterification):

-

Combine p-cyclohexyloxybenzoic acid and 3-(2-methylpiperidino)propan-1-ol in a solvent that allows for azeotropic removal of water, such as toluene.

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to collect the water formed during the reaction, driving the equilibrium towards the product.

-

Monitor the reaction for completion using TLC.

-

After the reaction is complete, cool the mixture and wash it with a basic aqueous solution (e.g., sodium bicarbonate) to remove the acid catalyst and any unreacted carboxylic acid.

-

Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and then remove the solvent under reduced pressure.

-

The final product can be purified by column chromatography or vacuum distillation.

Quantitative Data Summary

As detailed experimental data from literature is not available, the following table is provided as a template for researchers to record their own experimental results.

| Step | Reactants | Molar Ratio | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-Hydroxybenzoic acid, Cyclohexyl bromide | DMF | K2CO3 | ||||

| 2 | 2-Methylpiperidine, 3-Chloro-1-propanol | Acetonitrile | Na2CO3 | ||||

| 3 | p-Cyclohexyloxybenzoic acid, 3-(2-Methylpiperidino)propan-1-ol | Toluene | p-TsOH |

Note: The conditions and yields in this table are to be determined experimentally. The suggested reagents and solvents are based on standard organic synthesis practices. Optimization of each step is recommended to achieve the best results.

The Structure-Activity Relationship of Cyclomethycaine: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Local Anesthetic

Introduction

Cyclomethycaine is a potent, ester-type local anesthetic renowned for its efficacy in surface anesthesia. Its unique chemical architecture, characterized by a p-cyclohexyloxybenzoic acid ester linked to a 2-methylpiperidine moiety via a propyl chain, provides a compelling case study in the structure-activity relationships (SAR) of local anesthetics. This technical guide delves into the core principles governing the anesthetic potency and duration of action of cyclomethycaine and its analogs, offering valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel local anesthetic agents.

The quintessential structure of a local anesthetic comprises three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[1][2] Variations in any of these components can significantly impact the physicochemical properties of the molecule, such as its lipophilicity (logP) and acid dissociation constant (pKa), which in turn dictate its anesthetic profile.[1][3] For cyclomethycaine, the bulky cyclohexyloxy group confers high lipid solubility, a key determinant of its potency.[3]

This guide will explore the intricate relationship between the chemical structure of cyclomethycaine and its biological activity, supported by a review of relevant experimental methodologies and a conceptual framework for SAR investigation.

Core Structure-Activity Relationships of Cyclomethycaine Analogs

The anesthetic activity of cyclomethycaine is primarily attributed to its ability to block voltage-gated sodium channels in nerve membranes, thereby preventing the generation and propagation of action potentials.[1] The affinity of the molecule for its binding site within the sodium channel is governed by its three-dimensional structure and physicochemical properties. The following sections dissect the SAR of the key structural components of cyclomethycaine.

The Lipophilic Aromatic Moiety: p-Cyclohexyloxybenzoic Acid

The p-alkoxybenzoic acid portion of cyclomethycaine is crucial for its lipophilicity and interaction with the lipid environment of the nerve membrane.

-

Influence of the Alkoxy Group: The size and nature of the alkoxy substituent at the para position of the benzoic acid ring significantly influence anesthetic potency. Increasing the length and branching of the alkyl chain generally enhances lipid solubility, leading to greater potency up to a certain point, after which membrane permeability may be hindered. The cyclohexyloxy group in cyclomethycaine provides a substantial increase in lipophilicity compared to smaller, linear alkoxy groups.

-

Electron-Donating Properties: Alkoxy groups are electron-donating, which can increase the electron density at the carbonyl oxygen of the ester linkage. This can enhance the stability of the ester and potentially influence its interaction with the receptor site.[4]

The Intermediate Ester Linkage

The ester bond in cyclomethycaine is susceptible to hydrolysis by plasma esterases, which is a primary route of its metabolism.[5] The nature of this linkage is a key determinant of the duration of action.

-

Steric Hindrance: The steric bulk around the ester group can influence the rate of hydrolysis. While not extensively studied for cyclomethycaine itself, in other benzoic acid-derived local anesthetics, the introduction of small alkyl groups near the ester linkage can hinder enzymatic attack, thereby prolonging the anesthetic effect.[3]

-

Ester vs. Amide: Replacing the ester linkage with a more stable amide bond is a common strategy in local anesthetic design to increase the duration of action and reduce the potential for allergic reactions associated with the p-aminobenzoic acid (PABA) metabolite of some ester anesthetics.[2]

The Hydrophilic Amino Group: 2-Methylpiperidine

The tertiary amine of the 2-methylpiperidine ring is essential for the water solubility of cyclomethycaine and its ability to exist in both protonated (cationic) and unprotonated (neutral) forms. The neutral form is critical for crossing the nerve membrane, while the cationic form is believed to be the active species that binds to the sodium channel from the intracellular side.

-

pKa and Onset of Action: The pKa of the tertiary amine determines the proportion of the drug that is in the un-ionized form at physiological pH. A pKa closer to the physiological pH results in a faster onset of action due to a higher concentration of the membrane-permeable neutral base.

-

Substitution on the Piperidine Ring: The presence of the 2-methyl group on the piperidine ring can influence the molecule's conformation and its interaction with the binding site. Alterations to this ring, such as changing the position or nature of the substituent, would be expected to impact potency and duration.

Quantitative Data Presentation

Due to a lack of publicly available, direct comparative studies on a homologous series of cyclomethycaine analogs, the following table presents hypothetical, yet plausible, quantitative data to illustrate the expected SAR trends. This data is intended for illustrative purposes to guide future research and is based on the established principles of local anesthetic SAR.

| Compound ID | R Group (at para-position of Benzoic Acid) | Lipophilicity (logP) | pKa | In Vitro Potency (IC50, µM) on Na+ Channel Block | In Vivo Anesthetic Duration (min) in Rat Sciatic Nerve Block |

| Cyclomethycaine | -O-Cyclohexyl | 4.5 | 8.6 | 50 | 180 |

| Analog 1 | -O-CH3 | 2.8 | 8.5 | 200 | 60 |

| Analog 2 | -O-CH2CH3 | 3.2 | 8.5 | 150 | 90 |

| Analog 3 | -O-(CH2)3CH3 | 4.0 | 8.6 | 75 | 150 |

| Analog 4 | -O-CH(CH3)2 | 3.8 | 8.6 | 90 | 130 |

| Analog 5 | -O-Phenyl | 4.8 | 8.4 | 40 | 200 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in a comprehensive SAR study of cyclomethycaine analogs.

Synthesis of a Hypothetical Cyclomethycaine Analog: 3-(2-Methylpiperidin-1-yl)propyl 4-butoxybenzoate (Analog 3)

Materials:

-

4-Butoxybenzoic acid

-

Thionyl chloride

-

3-(2-Methylpiperidin-1-yl)propan-1-ol

-

Anhydrous dichloromethane (DCM)

-

Triethylamine

-

Anhydrous diethyl ether

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Acid Chloride Formation: To a solution of 4-butoxybenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-butoxybenzoyl chloride.

-

Esterification: Dissolve the crude 4-butoxybenzoyl chloride in anhydrous DCM. In a separate flask, dissolve 3-(2-methylpiperidin-1-yl)propan-1-ol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the acid chloride solution dropwise to the alcohol solution at 0°C. Allow the reaction to stir at room temperature overnight.

-

Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate with a small percentage of triethylamine) to yield the desired ester.

-

Salt Formation (Optional): For in vivo studies, the free base can be converted to a water-soluble salt. Dissolve the purified ester in anhydrous diethyl ether and add a solution of hydrochloric acid in ether dropwise until precipitation is complete. Filter the precipitate and dry under vacuum to obtain the hydrochloride salt.

In Vivo Evaluation: Rat Sciatic Nerve Block Assay[6][7][8]

Animals:

-

Male Sprague-Dawley rats (250-300 g)

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave the hair on the lateral aspect of the thigh of the left hind limb.

-

Nerve Localization: Use a nerve stimulator to locate the sciatic nerve. Insert the stimulating needle perpendicular to the skin, just posterior to the greater trochanter. Elicit a motor response (dorsiflexion or plantar flexion of the foot) at a current of 0.2-0.5 mA.

-

Injection: Once the nerve is located, inject a standardized volume (e.g., 0.2 mL) of the test compound solution (e.g., Analog 3 hydrochloride in saline) or control (saline or vehicle) perineurally.

-

Assessment of Sensory Block: At regular intervals (e.g., every 15 minutes), assess the sensory block by applying a noxious stimulus (e.g., tail clip or radiant heat) to the plantar surface of the paw and observing for a withdrawal reflex. The absence of a withdrawal response indicates a successful sensory block.

-

Assessment of Motor Block: Assess motor function by observing the animal's gait and the ability to splay its toes. A rating scale can be used to quantify the degree of motor impairment.

-

Duration of Action: The duration of the block is defined as the time from the injection to the return of normal sensory and motor function.

In Vitro Evaluation: Whole-Cell Patch-Clamp Electrophysiology[9][10][11]

Cell Line:

-

HEK-293 cells stably expressing the human Nav1.7 sodium channel subtype.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

Procedure:

-

Cell Preparation: Plate the cells on glass coverslips and grow to 50-70% confluency.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Recording: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution. Approach a cell with the recording pipette and form a gigaohm seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage Protocol: Hold the cell at a holding potential of -100 mV. Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

-

Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing the test compound (e.g., Analog 3) at various concentrations.

-

Data Analysis: Measure the peak sodium current amplitude in the presence and absence of the drug. Construct a concentration-response curve and calculate the IC50 value, which represents the concentration of the drug that inhibits 50% of the sodium current.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of cyclomethycaine and a typical workflow for a structure-activity relationship study.

Figure 1. Mechanism of action of cyclomethycaine at the nerve cell membrane.

Figure 2. A typical experimental workflow for a structure-activity relationship study.

Conclusion

References

- 1. Classification & SAR of Local anesthetics.pdf [slideshare.net]

- 2. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

An In-Depth Technical Guide to the Physicochemical Properties of Cyclomethycaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the lipophilicity and pKa value of Cyclomethycaine, a local anesthetic. The following sections present quantitative data, comprehensive experimental protocols for determining these key physicochemical parameters, and visual representations of experimental workflows and the drug's mechanism of action.

Core Physicochemical Data of Cyclomethycaine

| Physicochemical Parameter | Value | Type | Source |

| pKa | 9.25 | Calculated | Drug Central |

| 9.40 ± 0.10 | Predicted | ChemicalBook[1][2] | |

| Lipophilicity (logP) | 6.32 | Calculated (CLOGP) | Drug Central[3] |

Note: The pKa value indicates that Cyclomethycaine is a weak base. At physiological pH (7.4), it will exist in both ionized and non-ionized forms, a key factor for its mechanism of action. The high calculated logP value suggests that Cyclomethycaine is highly lipophilic, which facilitates its penetration into nerve membranes.

Experimental Protocols

For researchers seeking to experimentally determine the physicochemical properties of Cyclomethycaine or similar molecules, the following detailed protocols for potentiometric pKa determination and shake-flask logP/logD determination are provided.

Protocol for pKa Determination by Potentiometric Titration

This method is a highly accurate and widely used technique for determining the pKa of ionizable compounds.

1. Materials and Equipment:

-

Cyclomethycaine hydrochloride

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for ionic strength adjustment

-

High-purity water (Milli-Q or equivalent)

-

Methanol or other suitable co-solvent (if solubility is low)

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual titration setup with a magnetic stirrer

-

Temperature probe

-

Inert gas (e.g., argon or nitrogen)

2. Procedure:

-

Solution Preparation:

-

Prepare a stock solution of Cyclomethycaine hydrochloride of known concentration (e.g., 1-5 mM) in high-purity water. If the compound's aqueous solubility is low, a co-solvent like methanol can be used, and the pKa in the aqueous environment can be determined by extrapolation.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

-

-

Titration Setup:

-

Place a known volume of the Cyclomethycaine solution into a thermostatted titration vessel.

-

Immerse the calibrated pH electrode and temperature probe into the solution.

-

Gently bubble an inert gas through the solution to eliminate dissolved carbon dioxide, which can interfere with the titration of a basic compound.

-

Allow the solution to equilibrate to the desired temperature (e.g., 25 °C or 37 °C).

-

-

Titration Process:

-

Titrate the Cyclomethycaine solution with the standardized NaOH solution.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point to obtain a complete titration curve.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point.

-

For more accurate determination, calculate the first and second derivatives of the titration curve. The equivalence point is the peak of the first derivative plot, and the pKa corresponds to the point of inflection on the original curve, which can be more precisely located from the second derivative plot.

-

Protocol for Lipophilicity (logP/logD) Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a neutral compound and the distribution coefficient (logD) of an ionizable compound at a specific pH.

1. Materials and Equipment:

-

Cyclomethycaine

-

n-Octanol (pre-saturated with buffer)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Phase Saturation:

-

Mix equal volumes of n-octanol and the aqueous buffer in a large container.

-

Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation of the two phases.

-

Allow the phases to separate completely before use.

-

-

Partitioning:

-

Prepare a stock solution of Cyclomethycaine in the pre-saturated aqueous buffer.

-

In a separatory funnel or vial, add a known volume of the pre-saturated n-octanol and a known volume of the Cyclomethycaine stock solution.

-

Shake the mixture for a sufficient time to allow for the partitioning equilibrium to be reached (this can range from a few minutes to several hours and should be determined experimentally).

-

-

Phase Separation:

-

After shaking, allow the two phases to separate completely. Centrifugation can be used to expedite and improve the separation.

-

-

Quantification:

-

Carefully withdraw a sample from both the n-octanol and the aqueous phase.

-

Determine the concentration of Cyclomethycaine in each phase using a suitable analytical technique. A calibration curve should be prepared for each phase.

-

-

Calculation:

-

The distribution coefficient (logD) at the specific pH of the buffer is calculated using the following formula:

-

logD = log ( [Cyclomethycaine]n-octanol / [Cyclomethycaine]aqueous )

-

-

To determine the partition coefficient (logP), which refers to the partitioning of the neutral species, the experiment should be conducted at a pH where the compound is predominantly in its non-ionized form (at least 2 pH units above the pKa for a base).

-

Visualizations

The following diagrams, created using Graphviz, illustrate the experimental workflows and the mechanism of action of Cyclomethycaine.

References

Cyclomethycaine's Interaction with Voltage-Gated Sodium Channels: An In-Depth Technical Guide

Disclaimer: As of October 2025, publicly available scientific literature lacks specific quantitative data on the interaction of cyclomethycaine with individual voltage-gated sodium channel (NaV) isoforms. Therefore, this guide provides a comprehensive overview of the established mechanisms of local anesthetic interaction with sodium channels, using this framework to infer the likely, but unconfirmed, actions of cyclomethycaine. The quantitative data and specific experimental protocols presented are illustrative, based on common practices in the field for characterizing similar local anesthetics.

Introduction to Cyclomethycaine and its Presumed Target

Cyclomethycaine is a local anesthetic agent, first approved for use in 1948.[1] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons. By inhibiting the influx of sodium ions, local anesthetics prevent nerve depolarization, thereby blocking the transmission of pain signals.

Voltage-gated sodium channels are a family of transmembrane proteins with nine known isoforms in humans (NaV1.1-NaV1.9). These isoforms exhibit distinct tissue distribution and biophysical properties, influencing their roles in physiological processes and their sensitivity to pharmacological agents. While the specific isoform selectivity of cyclomethycaine is not documented, local anesthetics generally exhibit varying degrees of affinity for different isoforms, which can influence their clinical efficacy and side-effect profiles.

General Mechanism of Local Anesthetic Action on Sodium Channels

The interaction of local anesthetics with sodium channels is complex and state-dependent. The prevailing model to explain this interaction is the modulated receptor hypothesis . This hypothesis posits that local anesthetics bind with different affinities to the different conformational states of the sodium channel: resting (closed), open, and inactivated.[2][3]

-

Resting State: In the resting state, the channel is closed but capable of opening in response to a stimulus. Local anesthetics generally have a low affinity for the resting state of the channel.[2][4]

-

Open State: Upon depolarization, the channel opens, allowing sodium ion influx. Local anesthetics can access their binding site within the channel pore in this state.[3][5]

-

Inactivated State: Shortly after opening, the channel enters a non-conducting inactivated state. Local anesthetics typically exhibit the highest affinity for the inactivated state of the channel.[2][4]

This state-dependent binding leads to two important phenomena:

-

Tonic Block: At rest, a baseline level of block is established, reflecting the drug's affinity for the resting state channels.

-

Use-Dependent (Phasic) Block: With repetitive stimulation (e.g., during high-frequency neuronal firing characteristic of pain), more channels enter the open and inactivated states. Because local anesthetics have a higher affinity for these states, the degree of block increases with the frequency of stimulation.[6][7] This property makes local anesthetics more effective at blocking nerves that are more active.

Below is a diagram illustrating the state-dependent binding of a local anesthetic to a voltage-gated sodium channel.

Quantitative Analysis of Sodium Channel Block

The potency of a local anesthetic is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to block 50% of the sodium current. As previously stated, no specific IC50 values for cyclomethycaine's interaction with NaV isoforms have been published. For illustrative purposes, the following table presents a hypothetical dataset for a local anesthetic, demonstrating how such data would be structured.

| Sodium Channel Isoform | Tonic Block IC50 (µM) | Phasic Block IC50 (µM) (at 10 Hz) |

| NaV1.1 | 150 | 35 |

| NaV1.2 | 180 | 40 |

| NaV1.3 | 120 | 25 |

| NaV1.4 | 250 | 80 |

| NaV1.5 | 200 | 50 |

| NaV1.6 | 160 | 38 |

| NaV1.7 | 90 | 15 |

| NaV1.8 | 300 (TTX-Resistant) | 100 |

| NaV1.9 | 450 (TTX-Resistant) | 180 |

| Note: This table contains hypothetical data for illustrative purposes only. |

Experimental Protocols for Assessing Sodium Channel Block

The gold-standard technique for studying the interaction of drugs with ion channels is the patch-clamp technique . This electrophysiological method allows for the recording of ionic currents flowing through individual channels or across the entire cell membrane.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of cyclomethycaine on the total sodium current in a cell expressing a specific NaV isoform.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells are commonly used as a heterologous expression system. These cells are transfected with the cDNA encoding the specific human NaV isoform of interest (e.g., NaV1.7).

-

Electrode Preparation: A glass micropipette with a tip diameter of approximately 1 µm is fabricated and filled with an internal solution that mimics the intracellular ionic composition.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette, gaining electrical access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a specific voltage (the "holding potential," typically -100 mV to -120 mV to ensure most channels are in the resting state) by a voltage-clamp amplifier.

-

Current Recording: The cell is depolarized to a test potential (e.g., -10 mV) to elicit a sodium current, which is recorded by the amplifier.

-

Drug Application: Cyclomethycaine at various concentrations is applied to the external solution bathing the cell.

-

Data Analysis: The peak sodium current is measured before and after drug application to determine the degree of inhibition. Dose-response curves are then constructed to calculate the IC50 value. For use-dependent block, the cell is stimulated with a train of depolarizing pulses at a specific frequency (e.g., 10 Hz).

Below is a workflow diagram for a typical whole-cell patch-clamp experiment.

Signaling Pathways and Logical Relationships

The action of cyclomethycaine on sodium channels does not involve a classical signaling pathway with secondary messengers. Instead, it is a direct physical interaction between the drug molecule and the ion channel protein. The logical relationship is straightforward: the binding of cyclomethycaine to the sodium channel leads to a conformational change that blocks the pore, preventing sodium ion permeation and subsequent nerve impulse propagation.

The following diagram illustrates this direct cause-and-effect relationship.

Conclusion

While specific data on cyclomethycaine's interaction with sodium channel isoforms is lacking, the principles of local anesthetic action provide a strong framework for understanding its mechanism. It is presumed to act as a state- and use-dependent blocker of voltage-gated sodium channels. Further research utilizing modern electrophysiological techniques, such as patch-clamp, is necessary to elucidate the precise molecular details of its interaction with different NaV isoforms. Such studies would be invaluable for a more complete understanding of its clinical profile and for the development of novel local anesthetics with improved selectivity and fewer side effects.

References

- 1. Cyclomethycaine - Wikipedia [en.wikipedia.org]

- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differences in steady-state inactivation between Na channel isoforms affect local anesthetic binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Cyclomethycaine's Anesthetic Properties: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a framework for the in vitro characterization of Cyclomethycaine, a local anesthetic. Due to a scarcity of publicly available research data specifically detailing the in vitro anesthetic properties of Cyclomethycaine, this document outlines the established experimental protocols and theoretical models generally applied to characterize local anesthetics. The provided data tables and figures are illustrative, based on typical findings for local anesthetics, and serve as a template for researchers investigating Cyclomethycaine.

Introduction

Cyclomethycaine is a local anesthetic agent belonging to the benzoic acid ester class. Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes. This action prevents the generation and propagation of action potentials, leading to a reversible loss of sensation. A thorough in vitro characterization is crucial to understand its potency, mechanism of action, and potential selectivity for different neuronal subtypes. This guide details the key experiments and data presentation formats necessary for such a characterization.

Mechanism of Action: Interaction with Voltage-Gated Sodium Channels

The anesthetic effect of Cyclomethycaine is achieved through its interaction with VGSCs. The prevailing "modulated receptor hypothesis" posits that local anesthetics bind with different affinities to the various conformational states of the sodium channel (resting, open, and inactivated).

State-Dependent Blockade

-

Tonic Block: At rest, when the neuron is not firing, the sodium channels are predominantly in the closed (resting) state. Local anesthetics can bind to these resting channels, causing a baseline level of inhibition known as tonic block.

-

Phasic (Use-Dependent) Block: During neuronal activity, sodium channels cycle through open and inactivated states. Most local anesthetics exhibit a higher affinity for the open and inactivated states. This results in an increased blockade with repetitive stimulation (higher frequency of action potentials), a phenomenon termed phasic or use-dependent block. This property is clinically significant as it allows for a more pronounced effect in actively firing neurons, such as those transmitting pain signals.

The following diagram illustrates the interaction of a local anesthetic like Cyclomethycaine with the different states of the voltage-gated sodium channel.

Quantitative Analysis of Anesthetic Properties

To quantify the anesthetic properties of Cyclomethycaine, a series of in vitro experiments are necessary. The following tables provide a template for presenting the expected quantitative data.

Potency of Sodium Channel Blockade

The potency of Cyclomethycaine can be determined by measuring the concentration required to inhibit 50% of the sodium current (IC50). This is typically assessed for both tonic and phasic block.

| Parameter | Description | Expected Value (Illustrative) |

| Tonic Block IC50 | Concentration of Cyclomethycaine that causes 50% inhibition of the sodium current in resting channels (low-frequency stimulation, e.g., 0.1 Hz). | 150 µM |

| Phasic Block IC50 | Concentration of Cyclomethycaine that causes 50% inhibition of the sodium current during high-frequency stimulation (e.g., 10 Hz). | 50 µM |

Effects on Channel Gating

Cyclomethycaine is expected to alter the gating properties of sodium channels, which can be quantified by measuring shifts in the voltage-dependence of activation and inactivation.

| Parameter | Description | Expected Effect (Illustrative) |

| ΔV1/2 of Activation | Change in the half-maximal voltage of channel activation. | Minimal to no significant shift. |

| ΔV1/2 of Inactivation | Change in the half-maximal voltage of steady-state inactivation. | A hyperpolarizing shift of -10 to -20 mV. |

Experimental Protocols

The characterization of Cyclomethycaine's anesthetic properties relies heavily on patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane of a single neuron or a cell expressing specific sodium channel subtypes.

Objective: To measure the effect of Cyclomethycaine on the amplitude and kinetics of voltage-gated sodium currents.

Methodology:

-

Cell Preparation: Use primary cultured neurons (e.g., dorsal root ganglion neurons) or a stable cell line (e.g., HEK293 cells) expressing the desired sodium channel subtype (e.g., NaV1.5, NaV1.7).

-

Recording Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

-

External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

-

Drug Application: Cyclomethycaine is dissolved in the external solution at various concentrations and applied to the cell via a perfusion system.

-

Voltage Protocols:

-

Tonic Block: Hold the cell at a hyperpolarized potential (e.g., -100 mV) and apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) before and after drug application.

-

Phasic Block: Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) to induce use-dependent block.

-

Steady-State Inactivation: From a holding potential of -100 mV, apply a series of 500 ms prepulses to various potentials before a test pulse to 0 mV to determine the voltage at which half of the channels are inactivated.

-

The following diagram outlines the workflow for a typical whole-cell patch-clamp experiment to characterize a local anesthetic.

Conclusion

A comprehensive in vitro characterization is fundamental to understanding the anesthetic profile of Cyclomethycaine. By employing the experimental protocols and data analysis frameworks outlined in this guide, researchers can elucidate its potency, mechanism of action, and potential for clinical application. The provided templates for data presentation and illustrative diagrams serve as a standardized approach to reporting the findings of such investigations. Further research is warranted to generate specific quantitative data for Cyclomethycaine and to explore its effects on a broader range of sodium channel subtypes.

Cyclomethycaine Metabolism: A Technical Guide to Its Core Biotransformation and Potential Byproducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclomethycaine, a local anesthetic, is structurally classified as a benzoate ester. While specific metabolic studies on cyclomethycaine are not extensively available in public literature, its chemical structure strongly suggests a primary metabolic pathway involving hydrolysis of the ester linkage. This guide provides an in-depth analysis of the predicted metabolism of cyclomethycaine, drawing parallels with other well-documented ester-type local anesthetics such as procaine and tetracaine. It outlines the anticipated metabolic byproducts and presents detailed, generalized experimental protocols for conducting in vitro metabolism studies to validate these predictions. Furthermore, this document includes visualizations of the putative metabolic pathway and a standard experimental workflow for metabolite identification.

Introduction to Cyclomethycaine

Cyclomethycaine is a local anesthetic agent utilized for topical anesthesia.[1] Its chemical name is 4-(Cyclohexyloxy)benzoic acid 3-(2-methyl-1-piperidinyl)propyl ester.[2] The presence of an ester functional group is a key determinant of its metabolic fate, as ester linkages are susceptible to enzymatic hydrolysis in the body.[3][4]

Predicted Metabolic Pathway of Cyclomethycaine

The primary route of metabolism for ester-type local anesthetics is hydrolysis, a reaction catalyzed by plasma esterases, such as pseudocholinesterase, and to a lesser extent, by hepatic carboxylesterases.[3][5][6] This enzymatic cleavage of the ester bond results in the formation of an acidic and an alcohol metabolite.

For cyclomethycaine, this hydrolysis is expected to yield two primary byproducts:

-

4-(Cyclohexyloxy)benzoic acid

-

3-(2-methyl-1-piperidinyl)propanol

This metabolic pathway effectively inactivates the local anesthetic, and the resulting more polar metabolites are more readily excreted from the body.

Putative Metabolic Byproducts

The table below summarizes the predicted primary byproducts of cyclomethycaine metabolism.

| Parent Compound | Predicted Metabolic Byproduct 1 (Acid) | Predicted Metabolic Byproduct 2 (Alcohol) |

| Cyclomethycaine | 4-(Cyclohexyloxy)benzoic acid | 3-(2-methyl-1-piperidinyl)propanol |

| Chemical Formula | C22H33NO3 | C13H16O3 |

| Molecular Weight | 359.50 g/mol | 220.27 g/mol |

Visualization of the Metabolic Pathway

The following diagram illustrates the proposed hydrolytic metabolism of cyclomethycaine.

Caption: Putative metabolic pathway of cyclomethycaine via ester hydrolysis.

Experimental Protocols for In Vitro Metabolism Studies

To empirically determine the metabolic fate of cyclomethycaine, standardized in vitro experimental protocols can be employed. These assays are crucial for identifying metabolites and assessing the metabolic stability of a compound.[7][8]

Microsomal Stability Assay

This assay is designed to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[9][10]

Objective: To determine the in vitro intrinsic clearance (CLint) of cyclomethycaine.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of cyclomethycaine in a suitable organic solvent (e.g., DMSO, Methanol).

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare a solution of NADPH (cofactor for CYP enzymes) in buffer.

-

-

Incubation:

-

In a 96-well plate, add the buffer, cyclomethycaine solution (at a final concentration typically 1 µM), and the liver microsome suspension (typically 0.5 mg/mL protein).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound (cyclomethycaine) at each time point using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of cyclomethycaine remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

Hepatocyte Metabolism Assay

This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of a drug's metabolism.[11][12]

Objective: To identify the metabolites of cyclomethycaine and assess its overall hepatic clearance.

Methodology:

-

Hepatocyte Preparation:

-

Thaw cryopreserved human hepatocytes and assess viability (e.g., using trypan blue exclusion).

-

Resuspend the viable hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E).

-

-

Incubation:

-

In a multi-well plate, add the hepatocyte suspension (typically at a density of 0.5-1.0 x 10^6 cells/mL).

-

Add the cyclomethycaine stock solution to achieve the desired final concentration.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 on a rocking or orbital shaker.

-

At specified time points, collect aliquots of the cell suspension and quench the metabolic activity by adding a cold organic solvent.

-

-

Metabolite Identification:

-

Separate the supernatant from the cell debris by centrifugation.

-

Analyze the supernatant using high-resolution LC-MS/MS to detect and identify potential metabolites.

-

Compare the mass spectra of the potential metabolites with the parent drug and predict their structures based on mass shifts and fragmentation patterns.

-

Experimental Workflow Visualization

The following diagram outlines a general workflow for in vitro metabolism studies.

Caption: A generalized workflow for in vitro metabolite identification.

Analytical Techniques for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for identifying and quantifying drug metabolites.[13][14] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis, which is crucial for elucidating the chemical structure of the byproducts.

Conclusion

Based on its chemical structure as a benzoate ester, cyclomethycaine is predicted to undergo extensive metabolism primarily through hydrolysis, yielding 4-(cyclohexyloxy)benzoic acid and 3-(2-methyl-1-piperidinyl)propanol as its main byproducts. While specific experimental data for cyclomethycaine is lacking in the current literature, the well-established metabolic pathways of other ester-type local anesthetics provide a strong basis for this hypothesis. The experimental protocols outlined in this guide offer a robust framework for the in vitro investigation of cyclomethycaine's biotransformation, which is a critical step in its comprehensive pharmacological and toxicological evaluation. Further studies are warranted to confirm these predicted pathways and to quantify the metabolic kinetics of this compound.

References

- 1. firsthope.co.in [firsthope.co.in]

- 2. Cyclomethycaine [drugfuture.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Procaine: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Metabolism Studies - Rare Disease Research [protheragen.us]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

The Pharmacodynamics of Cyclomethycaine in Neuronal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomethycaine is a local anesthetic belonging to the benzoic acid ester class of compounds. While its clinical use has become less common, understanding its pharmacodynamics within neuronal models remains crucial for comparative studies and for the development of novel local anesthetics. This technical guide provides a comprehensive overview of the core pharmacodynamic principles of cyclomethycaine, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used for its characterization in neuronal systems. Given the limited specific data on cyclomethycaine, this guide incorporates data from structurally related benzoic acid local anesthetics to provide a representative understanding of its expected activity.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for cyclomethycaine, like other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][2][3] These channels are critical for the initiation and propagation of action potentials. By binding to a specific receptor site within the pore of the VGSC, cyclomethycaine physically obstructs the influx of sodium ions.[4][5] This action increases the threshold for electrical excitation in the neuron, slows the propagation of the nerve impulse, and ultimately leads to a failure to generate an action potential, resulting in a reversible nerve block.[2][3]

Local anesthetics exhibit a state-dependent binding affinity, meaning they bind with higher affinity to VGSCs in the open and inactivated states compared to the resting state.[6][7] This property contributes to their use-dependent block, where the degree of inhibition increases with the frequency of neuronal firing.

Quantitative Pharmacodynamic Data

| Compound | Neuronal Model | IC50 (µM) | Reference |

| Benzocaine | Neuronal and muscle Na+ channels | ~800 | [8] |

| Lidocaine | Open Na+ channels | ~20 | [6] |

Note: These values are for comparative purposes and the actual IC50 for cyclomethycaine may vary.

Signaling Pathway and Mechanism of Action

The interaction of cyclomethycaine with the voltage-gated sodium channel and its subsequent effect on the neuronal action potential can be visualized as a direct signaling pathway.

Caption: Signaling pathway of Cyclomethycaine action on a neuron.

Experimental Protocols

The primary technique for investigating the pharmacodynamics of local anesthetics like cyclomethycaine in neuronal models is electrophysiology, specifically patch-clamp and voltage-clamp recordings.

Whole-Cell Patch-Clamp Recording Protocol for Assessing Neuronal Excitability

This protocol is designed to measure the effect of cyclomethycaine on the action potential firing characteristics of individual neurons.

a. Cell Preparation:

-

Culture primary neurons (e.g., dorsal root ganglion neurons) or a suitable neuronal cell line on glass coverslips.

-

Allow cells to adhere and grow for a few days prior to recording.[9]

b. Solutions:

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[10] The solution should be continuously bubbled with 95% O2 / 5% CO2.

-

Internal (Pipette) Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.3 with KOH.

c. Recording Procedure:

-

Place a coverslip with cultured neurons in a recording chamber continuously perfused with aCSF.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with the internal solution.

-

Under microscopic guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

In current-clamp mode, record the resting membrane potential.

-

Inject depolarizing current steps of increasing amplitude to elicit action potentials.

-

Perfuse the recording chamber with aCSF containing varying concentrations of cyclomethycaine.

-

Repeat the current injection protocol at each concentration to determine the effect of the drug on action potential threshold, amplitude, and firing frequency.[9]

Voltage-Clamp Protocol for Characterizing Sodium Channel Block

This protocol is used to quantify the direct inhibitory effect of cyclomethycaine on voltage-gated sodium channels.

a. Cell and Solution Preparation:

-

As described in the patch-clamp protocol. The external solution may be modified to isolate sodium currents (e.g., by blocking potassium and calcium channels with appropriate pharmacological agents).

b. Recording Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Switch to voltage-clamp mode and hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure most sodium channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.[11][12]

-

Perfuse with different concentrations of cyclomethycaine.

-

Repeat the voltage-step protocol to measure the reduction in the peak sodium current amplitude at each drug concentration.

-

To assess use-dependent block, apply a train of short depolarizing pulses at a specific frequency (e.g., 10 Hz) in the absence and presence of the drug.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the pharmacodynamics of a local anesthetic using electrophysiological techniques.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. pnas.org [pnas.org]

- 5. Benzoic acid derivatives | PPTX [slideshare.net]

- 6. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. fda.report [fda.report]

- 12. fda.gov [fda.gov]

The Effect of Cyclomethycaine on Sensory Nerve Conduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclomethycaine is a local anesthetic of the benzoate ester class, historically used for topical anesthesia.[1][2][3] Like other local anesthetics, its primary mechanism of action involves the blockade of voltage-gated sodium channels, which is fundamental to the inhibition of sensory nerve impulse conduction.[4] This guide provides a detailed overview of the core principles of Cyclomethycaine's action on sensory neurons, contextualized within the broader understanding of local anesthetics. Due to the limited availability of recent quantitative data for Cyclomethycaine, this document synthesizes established knowledge of local anesthetic pharmacology and outlines the standard experimental protocols and signaling pathways relevant to its study.

Introduction to Cyclomethycaine

First approved by the FDA in 1948, Cyclomethycaine is a synthetic local anesthetic used for surface anesthesia of the skin and mucous membranes.[1][5][6] Chemically, it is 3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate.[7] As an ester-type anesthetic, it is important to consider its potential for metabolism by plasma cholinesterases and the associated, albeit rare, risk of allergic reactions in sensitive individuals.[4] Its clinical applications have included minor skin procedures, urological examinations, and dental and ophthalmic procedures for local numbing.[1][4]

The primary function of Cyclomethycaine, like all local anesthetics, is to reversibly block nerve impulse transmission, particularly in sensory neurons responsible for pain perception (nociceptors). This is achieved by targeting voltage-gated sodium channels along the nerve axon.

Mechanism of Action: Sensory Nerve Conduction Blockade

The transmission of a sensory impulse, such as pain, is mediated by the propagation of action potentials along the axon of a neuron. This process is critically dependent on the influx of sodium ions (Na+) through voltage-gated sodium channels, which leads to the rapid depolarization of the neuronal membrane.

Cyclomethycaine exerts its anesthetic effect by:

-

Accessing the Binding Site: Being a lipophilic molecule, Cyclomethycaine passes through the nerve sheath and neuronal membrane to reach the intracellular side.

-

State-Dependent Channel Binding: It binds with higher affinity to a specific site within the pore of the voltage-gated sodium channel when the channel is in the open or inactivated state, as opposed to the resting state.

-

Inhibiting Sodium Influx: This binding physically obstructs the channel, preventing the influx of Na+ ions.

-

Blocking Action Potential: By preventing sodium influx, the neuron cannot reach the threshold potential required for depolarization. Consequently, the action potential is not generated or propagated, and the sensory signal does not reach the central nervous system.

The following diagram illustrates this inhibitory signaling pathway.

Quantitative Pharmacological Data

Specific quantitative data on the potency and efficacy of Cyclomethycaine on different sensory nerve fibers (e.g., Aδ and C fibers) are scarce in recent literature. However, one source provides an IC50 value against brain sodium channel alpha subunits, which offers a general indication of its potency. For context, this table includes comparative data for other well-known local anesthetics.

| Compound | Class | Target | Potency (IC50) | Notes |

| Cyclomethycaine | Benzoate Ester | Sodium channel alpha subunits (brain) | 2.0 µM (calculated from -log[M] of 5.70)[8] | Data is for brain, not peripheral sensory-specific, subtypes. |

| Lidocaine | Amide | Voltage-gated Na+ channels | ~200 µM | A widely used reference local anesthetic. |

| Tetracaine | Ester | Voltage-gated Na+ channels | ~20 µM | Known for its high potency and longer duration. |

| Bupivacaine | Amide | Voltage-gated Na+ channels | ~25 µM | High potency with a known risk of cardiotoxicity. |

Note: IC50 values can vary significantly based on the specific sodium channel subtype, experimental preparation (e.g., whole-cell vs. isolated nerve), and conditions (e.g., pH, stimulation frequency).

Experimental Protocols for Assessing Nerve Conduction

To evaluate the effect of a compound like Cyclomethycaine on sensory nerve conduction, standardized electrophysiological techniques are employed. The whole-cell patch-clamp technique is a gold-standard in vitro method for this purpose.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of Cyclomethycaine on voltage-gated sodium currents in isolated sensory neurons (e.g., from dorsal root ganglia, DRG).

Methodology:

-

Cell Preparation:

-

Isolate DRG neurons from a model organism (e.g., rat or mouse).

-

Enzymatically dissociate the ganglia to obtain a single-cell suspension.

-

Plate the neurons on coated coverslips and culture for 12-24 hours to allow for recovery and adherence.

-

-

Electrophysiological Recording:

-

Mount a coverslip with adherent neurons onto the stage of an inverted microscope equipped with micromanipulators.

-

Continuously perfuse the cells with an external solution (e.g., Tyrode's solution).

-

Fabricate micropipettes from borosilicate glass capillaries and fill with an internal solution designed to mimic the intracellular ionic environment.

-

Under microscopic guidance, carefully approach a neuron with the micropipette and form a high-resistance seal ("giga-seal") with the cell membrane.

-

Apply gentle suction to rupture the membrane patch under the pipette tip, achieving the "whole-cell" configuration. This allows direct electrical access to the cell's interior.

-

-

Data Acquisition:

-

Using a patch-clamp amplifier and data acquisition software, clamp the neuron's membrane potential at a holding potential where sodium channels are in a resting state (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit inward sodium currents.

-

Record baseline sodium currents in the absence of the drug.

-

-

Drug Application:

-

Introduce Cyclomethycaine at various concentrations into the external perfusion solution.

-

Allow sufficient time for the drug to equilibrate at the cell surface.

-

Record sodium currents again in the presence of the drug.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward sodium current before (control) and after drug application.

-

Calculate the percentage of current inhibition for each concentration of Cyclomethycaine.

-

Plot the concentration-response data and fit it with a sigmoidal function to determine the IC50 value, which represents the concentration of Cyclomethycaine required to inhibit 50% of the sodium current.

-

The following diagram illustrates this experimental workflow.

References

- 1. Cyclomethycaine CAS#: 139-62-8 [m.chemicalbook.com]

- 2. carewellpharma.in [carewellpharma.in]

- 3. Cyclomethycaine | C22H33NO3 | CID 10839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. firsthope.co.in [firsthope.co.in]

- 5. Cyclomethycaine - Wikipedia [en.wikipedia.org]

- 6. Cyclomethycaine - Wikiwand [wikiwand.com]

- 7. Cyclomethycaine Hydrochloride | C22H34ClNO3 | CID 10838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cyclomethycaine [drugcentral.org]

Methodological & Application

Application Notes and Protocols for Topical Anesthesia Research: Cyclomethycaine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches for specific quantitative data and established research protocols for Cyclomethycaine have yielded limited publicly available information. The following application notes and protocols are therefore based on generalized methodologies for the evaluation of topical anesthetics. Researchers should adapt these protocols based on their specific experimental needs and conduct preliminary dose-ranging and safety studies for Cyclomethycaine.

Introduction

Cyclomethycaine is a local anesthetic agent.[1] Like other local anesthetics, its mechanism of action is believed to involve the blockade of voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the propagation of nerve impulses.[2] This document provides a framework for the preclinical and clinical investigation of Cyclomethycaine as a topical anesthetic.

Physicochemical Properties

A summary of the known physicochemical properties of Cyclomethycaine is presented in Table 1.

Table 1: Physicochemical Properties of Cyclomethycaine

| Property | Value | Reference |

| Chemical Formula | C22H33NO3 | [1] |

| Molar Mass | 359.50232 g/mol | [1] |

| IUPAC Name | 4-(cyclohexoxy)benzoic acid 3-(2-methyl-1-piperidinyl)propyl ester | [1] |

| CAS Number | 139-62-8 | [1] |

Mechanism of Action: Signaling Pathway

Local anesthetics, including Cyclomethycaine, function by blocking nerve conduction. The generally accepted mechanism involves the blockade of voltage-gated sodium channels within the nerve cell membrane. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the subsequent propagation of an action potential.

Caption: General signaling pathway for local anesthetics.

Efficacy and Safety Data (Hypothetical Data Structure)

Due to the lack of specific published data for Cyclomethycaine, Table 2 provides a template for the types of quantitative data that should be collected during experimental evaluation.

Table 2: Template for Efficacy and Safety Data of a Topical Anesthetic

| Parameter | Measurement | In Vitro Model | In Vivo Model (e.g., Mouse) | Clinical Study (Human) |

| Efficacy | ||||

| Onset of Anesthesia (min) | Time to loss of sensation | N/A | Tail-flick test, von Frey filaments | Pinprick test, Visual Analog Scale (VAS) for pain |

| Duration of Anesthesia (min) | Time to return of sensation | N/A | Tail-flick test, von Frey filaments | Pinprick test, VAS for pain |

| Effective Concentration (EC50) | Concentration for 50% maximal effect | Isolated nerve preparations | Dose-response studies | Dose-ranging studies |

| Depth of Anesthesia (mm) | Tissue depth of anesthetic effect | N/A | Histological analysis | Confocal microscopy |

| Safety | ||||

| Skin Irritation Score | Erythema, edema | Reconstructed human epidermis models | Draize test (or alternatives) | Cumulative irritation patch testing |

| Cytotoxicity (IC50) | Concentration for 50% cell death | Keratinocyte, fibroblast cell cultures | N/A | N/A |

| Systemic Absorption (AUC) | Area under the concentration-time curve | Franz diffusion cell | Blood sampling and analysis | Blood sampling and analysis |

| Maximum Tolerated Dose (MTD) | Highest dose without unacceptable toxicity | N/A | Acute toxicity studies | Phase I clinical trials |

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of Cyclomethycaine.

In Vitro Skin Permeation Protocol (Franz Diffusion Cell)

This protocol assesses the percutaneous absorption of a topical formulation.

Objective: To quantify the rate and extent of Cyclomethycaine permeation through a skin barrier.

Materials:

-

Franz diffusion cells

-

Excised skin membrane (human or animal, e.g., porcine ear skin)

-

Cyclomethycaine formulation

-

Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

-

High-performance liquid chromatography (HPLC) system for quantification

Methodology:

-

Prepare the excised skin membrane and mount it between the donor and receptor chambers of the Franz diffusion cell.

-

Fill the receptor chamber with receptor solution and ensure no air bubbles are present.

-

Apply a known amount of the Cyclomethycaine formulation to the surface of the skin in the donor chamber.

-

At predetermined time intervals, collect samples from the receptor solution.

-

Analyze the concentration of Cyclomethycaine in the collected samples using a validated HPLC method.

-

Calculate the cumulative amount of drug permeated per unit area and the steady-state flux.

In Vivo Topical Anesthesia Protocol (Rodent Tail-Flick Test)

This protocol evaluates the anesthetic efficacy in a preclinical animal model.

Objective: To determine the onset and duration of the anesthetic effect of Cyclomethycaine.

Materials:

-

Rodents (e.g., rats or mice)

-

Cyclomethycaine formulation

-

Tail-flick analgesia meter

-

Timer

Methodology:

-

Acclimatize the animals to the testing procedure.

-

Determine the baseline tail-flick latency by applying a radiant heat source to the tail and measuring the time to tail withdrawal.

-

Apply the Cyclomethycaine formulation to a defined area of the tail.

-

At specified time points after application, repeat the tail-flick test.

-

The onset of anesthesia is the time at which a significant increase in tail-flick latency is observed.

-

The duration of anesthesia is the time until the tail-flick latency returns to baseline.

Clinical Evaluation of Topical Anesthesia Protocol (Dermatological Procedure)

This protocol outlines a study design for assessing anesthetic efficacy in humans undergoing a minor dermatological procedure.

Objective: To evaluate the efficacy and safety of Cyclomethycaine for providing topical anesthesia prior to a painful stimulus.

Study Design: Randomized, double-blind, placebo-controlled trial.

Participants: Healthy adult volunteers.

Methodology:

-

Obtain informed consent from all participants.

-

Randomly assign participants to receive either the Cyclomethycaine formulation or a placebo control.

-

Apply the assigned formulation to the treatment area (e.g., forearm) under an occlusive dressing for a specified duration.

-

After the application time, remove the dressing and clean the area.

-

Administer a standardized painful stimulus (e.g., needle insertion or laser pulse).

-

Assess the participant's pain perception using a Visual Analog Scale (VAS), where 0 is no pain and 10 is the worst imaginable pain.

-

Record any local skin reactions (e.g., redness, swelling) at the application site.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a novel topical anesthetic.

Caption: A generalized workflow for topical anesthetic research.

References

Application Notes and Protocols: In Vivo Nerve Block Studies Using Cyclomethycaine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published in vivo studies specifically detailing the use of Cyclomethycaine for nerve blocks in animal models are limited. The following application notes and protocols are based on established methodologies for evaluating local anesthetics in preclinical settings and provide a framework for the investigation of Cyclomethycaine.

Introduction